2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde
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Overview
Description
2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde is an organic compound that features both benzyloxy and dimethylamino functional groups attached to an acrylaldehyde backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde typically involves the reaction of benzyl alcohol with 3-(dimethylamino)acrylaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where benzyl alcohol acts as the nucleophile attacking the acrylaldehyde.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process. Common solvents used include ethanol or methanol, and the reaction is often carried out under inert atmosphere to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base catalyst.
Major Products Formed
Oxidation: 2-(Benzyloxy)-3-(dimethylamino)acrylic acid.
Reduction: 2-(Benzyloxy)-3-(dimethylamino)propanol.
Substitution: Various substituted acrylaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde involves its reactive functional groups. The aldehyde group can form covalent bonds with nucleophiles, making it useful in various chemical reactions. The benzyloxy group provides stability and can participate in π-π interactions, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Similar in having a dimethylamino group but differs in its ester functionality.
Benzyl acrylate: Shares the benzyloxy group but lacks the dimethylamino group.
3-(Dimethylamino)acrylaldehyde: Lacks the benzyloxy group but has the same acrylaldehyde backbone.
Uniqueness
2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and stability. This makes it a versatile compound in synthetic chemistry and various applications.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-2-phenylmethoxyprop-2-enal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)8-12(9-14)15-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3/b12-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUSLQFSBBYBCE-XYOKQWHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=O)/OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567174 |
Source
|
Record name | (2E)-2-(Benzyloxy)-3-(dimethylamino)prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143462-35-5 |
Source
|
Record name | (2E)-2-(Benzyloxy)-3-(dimethylamino)prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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